molecular formula C14H26OSSi B14262090 Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane CAS No. 137812-12-5

Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane

Cat. No.: B14262090
CAS No.: 137812-12-5
M. Wt: 270.51 g/mol
InChI Key: GKYWMRIZWGECME-UHFFFAOYSA-N
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Description

Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is a chemical compound that features a silicon atom bonded to three propan-2-yl groups and one (2H-thiopyran-5-yl)oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane typically involves the reaction of a silicon-based precursor with propan-2-yl groups and a (2H-thiopyran-5-yl)oxy group. One common method involves the use of tri(propan-2-yl)silane as a starting material, which is then reacted with a (2H-thiopyran-5-yl)oxy compound under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, temperature control, and purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the silicon atom.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The propan-2-yl groups or the (2H-thiopyran-5-yl)oxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The (2H-thiopyran-5-yl)oxy group can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tri(propan-2-yl)silane: Lacks the (2H-thiopyran-5-yl)oxy group, making it less versatile in certain applications.

    (2H-thiopyran-5-yl)oxy compounds: These compounds do not contain the silicon atom, limiting their use in silicon-based applications.

Uniqueness

Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is unique due to the combination of the silicon atom with the (2H-thiopyran-5-yl)oxy group. This structural feature provides the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

137812-12-5

Molecular Formula

C14H26OSSi

Molecular Weight

270.51 g/mol

IUPAC Name

tri(propan-2-yl)-(2H-thiopyran-5-yloxy)silane

InChI

InChI=1S/C14H26OSSi/c1-11(2)17(12(3)4,13(5)6)15-14-8-7-9-16-10-14/h7-8,10-13H,9H2,1-6H3

InChI Key

GKYWMRIZWGECME-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CSCC=C1

Origin of Product

United States

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